molecular formula C7H12O6 B13359760 dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate

dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate

Cat. No.: B13359760
M. Wt: 192.17 g/mol
InChI Key: NHRQHKGYVBJHQR-MHTLYPKNSA-N
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Description

Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate is a chiral ester derivative of butanedioic acid (succinic acid) with two hydroxyl groups at the 2R and 3R positions and a methyl substituent at the 2-position. Its molecular structure combines ester functionality with vicinal diol stereochemistry, making it a versatile intermediate in organic synthesis, particularly in asymmetric catalysis and pharmaceutical applications. The compound’s stereochemical configuration (2R,3R) is critical for its interactions in enantioselective reactions and biological systems.

Properties

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

IUPAC Name

dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate

InChI

InChI=1S/C7H12O6/c1-7(11,6(10)13-3)4(8)5(9)12-2/h4,8,11H,1-3H3/t4-,7+/m0/s1

InChI Key

NHRQHKGYVBJHQR-MHTLYPKNSA-N

Isomeric SMILES

C[C@@]([C@H](C(=O)OC)O)(C(=O)OC)O

Canonical SMILES

CC(C(C(=O)OC)O)(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate typically involves the esterification of tartaric acid. One common method is the reaction of tartaric acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid or thionyl chloride . The reaction proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diacids, while reduction can produce diols.

Scientific Research Applications

Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This allows for the selective formation of one enantiomer over the other, which is crucial in the synthesis of enantiomerically pure compounds .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Functional Groups Key Features Reference
This compound C₇H₁₂O₆ Ester, vicinal diol, methyl Chiral centers at 2R and 3R; ester groups enhance solubility in organic media. N/A
(2R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid (CAS 1112-33-0) C₆H₁₀O₄ Carboxylic acid, diol, dimethyl Hydroxyls at 2R and 4R; dimethyl at 3-position; lower solubility vs. esters. Discontinued commercial availability.
Ethyl (R)-2-amino-3,3-dimethylbutanoate C₈H₁₇NO₂ Ester, amine, dimethyl Amino group replaces hydroxyl; higher basicity; used in peptide synthesis (52% yield reported).
Methyl 2-hydroxy-3-methylbutanoate C₆H₁₂O₃ Ester, hydroxyl, methyl Mono-hydroxyl at 2-position; lacks stereochemical complexity; lower polarity.

Physicochemical Properties

Table 2: Inferred Property Comparison

Property This compound (2R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid Ethyl (R)-2-amino-3,3-dimethylbutanoate
Polarity High (due to vicinal diol and ester) Moderate (carboxylic acid dominates) Moderate (amine reduces polarity)
Melting Point Likely >100°C (H-bonding from diol) Not reported (discontinued) ~25–50°C (ester/amine balance)
Stereochemical Complexity Two chiral centers (2R,3R) One chiral center (2R) One chiral center (R-configuration)
Reactivity Susceptible to oxidation, ester hydrolysis Acid-catalyzed reactions (e.g., esterification) Nucleophilic substitution (amine reactivity)

Biological Activity

Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate, also known as dimethyl tartrate, is a chiral compound derived from tartaric acid. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry. This article will explore the biological activity of this compound, supported by data tables, research findings, and case studies.

PropertyValue
Molecular FormulaC7H12O6
Molecular Weight192.17 g/mol
IUPAC NameThis compound
InChI KeyNHRQHKGYVBJHQR-MHTLYPKNSA-N
Canonical SMILESCC(C(C(=O)OC)O)(C(=O)OC)O

The biological activity of this compound can primarily be attributed to its role as a chiral auxiliary in asymmetric synthesis. This property allows it to facilitate the formation of chiral centers in target molecules, which is crucial for producing enantiomerically pure compounds. The compound's unique stereochemistry enhances its interactions with biomolecules, potentially influencing various biological pathways.

1. Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that these derivatives could protect cellular components from oxidative damage, suggesting their potential use in preventing diseases linked to oxidative stress .

2. Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound and its derivatives. For instance, a case study revealed that these compounds showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research findings suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This activity indicates potential therapeutic applications in inflammatory diseases .

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of this compound derivatives using various assays such as DPPH and ABTS radical scavenging assays. The results indicated that certain derivatives exhibited higher antioxidant activities compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of this compound, researchers tested its efficacy against clinical isolates of bacteria. The results showed a significant reduction in bacterial growth at specific concentrations of the compound, highlighting its potential as a natural antimicrobial agent .

Research Findings

Recent research has focused on the synthesis and biological evaluation of new derivatives of this compound. These studies aim to enhance its biological activity while minimizing toxicity. Key findings include:

  • Enhanced Antioxidant Activity : Modified derivatives have shown improved radical scavenging abilities.
  • Selective Antimicrobial Action : Certain structural modifications have led to increased specificity against pathogenic bacteria while reducing effects on beneficial flora.
  • Potential for Drug Development : The compound's ability to modulate biological pathways positions it as a candidate for further drug development efforts targeting oxidative stress-related diseases and infections .

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